molecular formula C12H9F3IN3O B4317226 2-(4-iodo-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-iodo-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4317226
M. Wt: 395.12 g/mol
InChI Key: ANOPRNZRVAZWDJ-UHFFFAOYSA-N
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Description

2-(4-iodo-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and an acetamide group linked to a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

    Acetamide formation: The iodinated pyrazole is reacted with an appropriate acylating agent to form the acetamide group.

    Coupling with trifluoromethyl-substituted phenyl ring: Finally, the acetamide derivative is coupled with a trifluoromethyl-substituted phenyl ring using a suitable coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring and the acetamide group.

    Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and ligands are typically used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical biology: The compound can be used as a probe to study biological processes involving pyrazole-containing molecules.

    Agricultural chemistry:

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloropyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-(4-bromopyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-(4-fluoropyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-(4-iodo-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The trifluoromethyl group also imparts unique electronic properties, making this compound distinct from its analogs.

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3IN3O/c13-12(14,15)8-2-1-3-10(4-8)18-11(20)7-19-6-9(16)5-17-19/h1-6H,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOPRNZRVAZWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=C(C=N2)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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